An In-depth Technical Guide to 1,3-Dicyclohexylurea (DCU)
An In-depth Technical Guide to 1,3-Dicyclohexylurea (DCU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicyclohexylurea (DCU) is a significant organic compound frequently encountered as a byproduct in chemical synthesis, particularly in reactions employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. Beyond its role as a synthetic byproduct, DCU has garnered considerable interest for its potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids. This technical guide provides a comprehensive overview of the chemical and physical properties of DCU, detailed experimental protocols for its synthesis and purification, and an in-depth look at its mechanism of action as an sEH inhibitor, including the relevant signaling pathways.
Chemical and Physical Properties
1,3-Dicyclohexylurea is a white crystalline solid.[1] Its structure consists of a central urea (B33335) functional group with a cyclohexyl ring attached to each nitrogen atom. This symmetric and bulky aliphatic structure contributes to its low solubility in aqueous solutions and higher solubility in various organic solvents.[1]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₃H₂₄N₂O | [2] |
| Molecular Weight | 224.34 g/mol | [3] |
| Melting Point | 232-233 °C | [2][4] |
| Appearance | White crystalline powder | [5] |
| Solubility | ||
| Water | Poorly soluble (<1%) | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (with gentle warming) | |
| ¹H NMR (CD₃SOCD₃, 400 MHz) | δ = 0.99-1.29 (m, 10H), 1.49-1.52 (m, 2H), 1.60-1.64 (m, 4H), 1.70-1.74 (m, 4H), 3.29-3.34 (m, 2H), 5.56-5.58 (d, 2H) | [6] |
| ¹³C NMR | (Spectra available) | [7][8] |
| IR Spectrum | (Spectra available) | [9][10] |
Synthesis and Purification
DCU is most commonly formed as a byproduct of DCC-mediated coupling reactions, such as ester or amide bond formation. The DCC activates a carboxylic acid, which is then attacked by a nucleophile (an alcohol or amine). In the process, DCC is hydrated to form the insoluble DCU.
Formation as a Byproduct in DCC/DMAP-Mediated Esterification
The following protocol describes a general procedure for esterification where DCU is a prominent byproduct.
Materials:
-
Carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Filtration apparatus (fritted Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of DCU will form as the reaction progresses.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a fritted Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any trapped product.
-
Combine the filtrates and wash sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography or recrystallization to remove any remaining traces of DCU.
Purification: Removal of DCU from Reaction Mixtures
The low solubility of DCU in most common organic solvents is the basis for its removal.[11]
Method 1: Filtration As described in the synthesis protocol, the primary method for removing the bulk of DCU is by filtration of the reaction mixture.[11]
Method 2: Recrystallization If the desired product is a solid, it can often be purified by recrystallization from a solvent in which DCU is poorly soluble.
-
Dissolve the crude product containing DCU in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, acetonitrile (B52724), or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
The desired product should crystallize out, leaving the more soluble DCU in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
Method 3: Cold Solvent Precipitation For products that are soluble in solvents where DCU is not, a precipitation method can be effective.
-
Dissolve the crude reaction mixture in a minimal amount of a solvent like dichloromethane or chloroform.
-
Add a solvent in which DCU is very poorly soluble, such as cold acetonitrile or ethyl acetate, to precipitate the DCU.[12]
-
Filter the mixture to remove the precipitated DCU.
-
The filtrate containing the desired product can then be concentrated.
Biological Activity and Mechanism of Action
DCU is a potent inhibitor of soluble epoxide hydrolase (sEH).[2][3] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with important physiological functions.[13]
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[14] They are known to possess anti-inflammatory, vasodilatory, and analgesic properties.[13][14] The enzyme sEH hydrolyzes these beneficial EETs into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[15]
By inhibiting sEH, DCU prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their biological effects.[15] This mechanism is the basis for the observed antihypertensive effects of DCU in preclinical studies.[2][3]
Caption: The sEH signaling pathway and the inhibitory action of DCU.
Experimental Workflow for Assessing sEH Inhibition
The inhibitory potential of compounds like DCU on sEH activity can be assessed using in vitro enzyme assays.
Caption: A generalized workflow for determining the IC50 of an sEH inhibitor.
Conclusion
1,3-Dicyclohexylurea is a compound of dual significance. In synthetic chemistry, it is a common byproduct whose efficient removal is crucial for product purity. In pharmacology and drug development, it serves as a lead compound and a valuable research tool for studying the therapeutic potential of soluble epoxide hydrolase inhibition. A thorough understanding of its properties, handling, and biological activity is essential for researchers in these fields. This guide provides a foundational resource to aid in the effective utilization and management of DCU in a laboratory setting.
References
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- 2. 1,3-Dicyclohexylurea | CAS#:2387-23-7 | Chemsrc [chemsrc.com]
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- 4. N,N′-ジシクロヘキシル尿素 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
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- 9. spectrabase.com [spectrabase.com]
- 10. N,N'-DICYCLOHEXYLUREA(2387-23-7) IR Spectrum [m.chemicalbook.com]
- 11. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
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